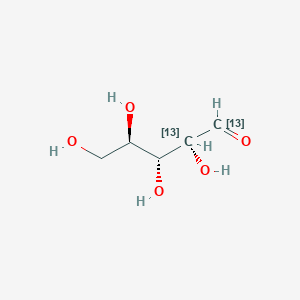
D-Ribose-1,2-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribose-1,2-13C2 is a stable isotope-labeled compound of D-Ribose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose-1,2-13C2 typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the chemical synthesis starting from labeled precursors. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the incorporation of the carbon-13 isotope at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes fermentation or chemical synthesis, followed by purification steps to isolate the labeled compound. The production must adhere to stringent quality control measures to ensure the isotopic purity and chemical integrity of the product .
化学反应分析
Types of Reactions: D-Ribose-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to ribonic acid derivatives.
Reduction: Formation of reduced sugar alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water under controlled conditions.
Reduction: Utilizes reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Employs reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products:
Oxidation: Ribonic acid derivatives.
Reduction: Ribitol.
Substitution: Various substituted ribose derivatives.
科学研究应用
D-Ribose-1,2-13C2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the fate of ribose in various biochemical pathways.
Biology: Helps in studying the role of ribose in nucleic acid synthesis and energy metabolism.
Medicine: Investigates the effects of ribose supplementation in conditions like chronic fatigue syndrome and cardiac energy metabolism.
Industry: Utilized in the development of new pharmaceuticals and metabolic therapies.
作用机制
The mechanism of action of D-Ribose-1,2-13C2 involves its incorporation into metabolic pathways where ribose is a key component. As a sugar moiety of adenosine triphosphate (ATP), it plays a crucial role in energy production. The labeled carbon atoms allow researchers to trace its metabolic fate and understand the biochemical transformations it undergoes. The compound is also involved in protein glycation, inducing inflammation through the receptor for advanced glycation end-products (RAGE)-dependent pathway .
相似化合物的比较
- D-Ribose-1-13C
- D-Ribose-2-13C
- D-Ribose-2,3,4,5-13C4
- D-Glucose-1,2-13C2
Comparison: D-Ribose-1,2-13C2 is unique due to the specific labeling of carbon atoms at positions 1 and 2, which provides distinct advantages in tracing metabolic pathways compared to other isotopically labeled ribose compounds. This specific labeling allows for more precise studies of the initial steps of ribose metabolism and its incorporation into nucleotides and nucleic acids .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.12 g/mol |
IUPAC 名称 |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,3+1 |
InChI 键 |
PYMYPHUHKUWMLA-TYMGBKNMSA-N |
手性 SMILES |
C([C@H]([C@H]([13C@H]([13CH]=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)










